N-Acetyl-L-thyroxine Ethyl Ester
Description
N-Acetyl-L-thyroxine Ethyl Ester is a synthetic derivative of thyroxine (T4), a key thyroid hormone. This compound features an acetyl group at the N-terminus and an ethyl ester at the carboxyl terminus, modifications that alter solubility and metabolic stability. The iodine substituents in thyroxine derivatives are critical for binding to nuclear receptors and serum transport proteins, which are absent or replaced in related compounds (e.g., methyl or methoxy groups) .
Properties
Molecular Formula |
C19H17I4NO5 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
ethyl 2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25) |
InChI Key |
HXNJCVUANVPHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-thyroxine Ethyl Ester involves two main steps: acetylation and esterification. The acetylation of L-thyroxine is typically carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted at room temperature for several hours. The resulting N-Acetyl-L-thyroxine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux until the esterification is complete .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-thyroxine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-L-thyroxine Ethyl Ester is used in various scientific research applications:
Chemistry: It is used as a substrate in transesterification reactions and as a reagent in organic synthesis.
Biology: It is used in studies involving thyroid hormone analogs and their effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in thyroid-related disorders.
Mechanism of Action
N-Acetyl-L-thyroxine Ethyl Ester exerts its effects by mimicking the action of L-thyroxine. It binds to thyroid hormone receptors in cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and metabolic processes. The acetyl and ethyl ester groups enhance its solubility and stability, making it more effective in certain applications .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below summarizes key structural and molecular features of N-Acetyl-L-thyroxine Ethyl Ester and its analogs:
*Assumed formula based on thyroxine structure with acetyl and ethyl ester modifications.
Physicochemical Properties
- Molecular Weight: Iodine contributes significantly to the molecular weight of thyroxine derivatives (~776.96 vs. ~250–335 for non-iodinated esters).
- Spectroscopic Profiles : Derivatives like N-Acetyl-L-tryptophan Ethyl Ester exhibit distinct UV-Vis spectra due to aromatic indole moieties, whereas tyrosine-based esters absorb at shorter wavelengths .

- Hydrolysis Susceptibility : Ethyl esters are prone to enzymatic hydrolysis in vivo. For instance, propionic acid ethyl ester and butyric acid ethyl ester degrade rapidly in electrochemical cells, a trait relevant for prodrug design .
Biological Activity
N-Acetyl-L-thyroxine Ethyl Ester (NAT-E) is a synthetic derivative of the thyroid hormone L-thyroxine (T4), characterized by the addition of an acetyl group and an ethyl ester moiety. These modifications enhance its lipophilicity and alter its biological activity compared to the parent compound. This article explores the biological activity of NAT-E, focusing on its mechanism of action, pharmacological applications, and comparative analysis with related compounds.
NAT-E mimics the action of L-thyroxine by binding to thyroid hormone receptors (TRs) in various tissues, leading to the activation of signaling pathways that regulate gene expression and metabolic processes. The structural modifications in NAT-E improve its solubility and stability, enhancing its effectiveness in pharmaceutical applications.
Key Mechanisms:
- Receptor Binding : NAT-E binds to TRs, similar to T4, activating transcriptional programs that influence metabolism and growth.
- Gene Regulation : Studies indicate that NAT-E can regulate genes associated with cell proliferation and cholesterol metabolism, contributing to its biological effects .
- Nongenomic Actions : Recent findings suggest that NAT-E may also exert rapid nongenomic actions by interacting with integrin receptors on cell membranes, influencing processes such as angiogenesis and neuronal migration .
Pharmacological Applications
NAT-E has been studied for various therapeutic applications due to its thyroid hormone-like properties. Its enhanced bioavailability and altered pharmacokinetics make it a candidate for treating conditions related to thyroid dysfunction.
Potential Applications:
- Thyroid Hormone Replacement : Due to its structural similarity to T4, NAT-E may serve as an alternative in thyroid hormone replacement therapy.
- Metabolic Disorders : Its ability to influence metabolic pathways suggests potential in managing metabolic disorders linked to thyroid function.
- Cancer Research : The compound's interaction with TRs and nongenomic pathways positions it as a candidate for research in cancer therapies, particularly in targeting cancer cell proliferation .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of NAT-E compared to other related compounds:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| L-Thyroxine | High | Thyroid hormone function |
| N-Acetyl-L-tyrosine Ethyl Ester | Moderate | Enzyme inhibition |
| Ethyl L-Tyrosinate | Moderate | Antioxidant properties |
| N-Acetyl-L-phenylalanine Ethyl Ester | Moderate | Neuroprotective effects |
NAT-E is unique among these compounds due to its combination of an acetyl group and an ethyl ester linked to a thyroxine backbone, allowing it to mimic natural thyroid activity while exhibiting distinct biochemical properties not found in other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological effects of NAT-E. One notable study explored its hydrolytic activity in tonsillar extracts from patients with recurrent acute tonsillitis, revealing decreased hydrolytic activity correlated with severe cases. This suggests potential implications for immune response modulation .
In another research context, NAT-E's interactions with various proteins and enzymes have been examined. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics, indicating that modifications like acetylation can significantly influence receptor binding dynamics and subsequent biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

